molecular formula C20H22N2O4 B157009 Mitraphyllic acid CAS No. 10126-00-8

Mitraphyllic acid

Cat. No. B157009
CAS RN: 10126-00-8
M. Wt: 354.4 g/mol
InChI Key: BLXUPISDXRFTCK-GALDEACFSA-N
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Description

Mitraphyllic acid is a natural compound that is found in the Mitragyna speciosa plant, also known as Kratom. It is a member of the indole alkaloid family and has gained significant attention in recent years due to its potential therapeutic properties. Mitraphyllic acid is known to have a variety of biochemical and physiological effects, making it a promising candidate for scientific research.

Mechanism Of Action

The exact mechanism of action of mitraphyllic acid is not fully understood. However, it is believed to interact with various receptors in the brain and nervous system, including the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor. It is also thought to have an effect on the serotonergic and adrenergic systems.

Biochemical And Physiological Effects

Mitraphyllic acid has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain. It also has anti-oxidant properties, which may help to protect against oxidative stress and damage to cells. Additionally, it has been found to have anti-cancer properties, making it a promising candidate for cancer research.

Advantages And Limitations For Lab Experiments

One advantage of using mitraphyllic acid in lab experiments is that it is a natural compound, making it more biologically relevant than synthetic compounds. Additionally, it has been found to have a low toxicity profile, making it safer to use in experiments. However, one limitation is that it is difficult to obtain in large quantities, which can be a barrier to research.

Future Directions

There are several future directions for research on mitraphyllic acid. One area of interest is its potential use in the treatment of addiction and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various receptors in the brain and nervous system. Finally, more research is needed to determine its potential as a cancer treatment and to explore its anti-cancer properties further.
Conclusion:
In conclusion, mitraphyllic acid is a natural compound with significant potential for scientific research. Its analgesic, anti-inflammatory, anti-oxidant, and anti-cancer properties make it a promising candidate for a variety of applications. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.

Scientific Research Applications

Mitraphyllic acid has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that it has analgesic, anti-inflammatory, and anti-oxidant effects. It has also been found to have anti-cancer properties and may be useful in the treatment of addiction and anxiety disorders.

properties

CAS RN

10126-00-8

Product Name

Mitraphyllic acid

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

(1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylic acid

InChI

InChI=1S/C20H22N2O4/c1-11-13-9-22-7-6-20(15-4-2-3-5-16(15)21-19(20)25)17(22)8-12(13)14(10-26-11)18(23)24/h2-5,10-13,17H,6-9H2,1H3,(H,21,25)(H,23,24)/t11-,12-,13+,17-,20+/m0/s1

InChI Key

BLXUPISDXRFTCK-GALDEACFSA-N

Isomeric SMILES

C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O

SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O

synonyms

isomitraphyllic acid
mitraphyllic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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